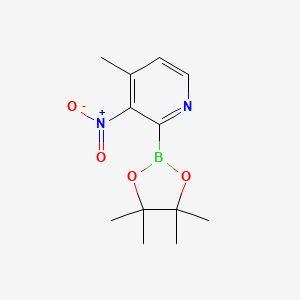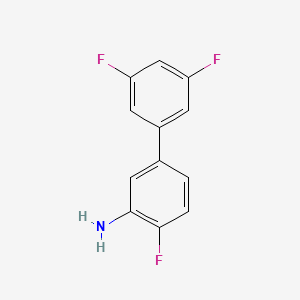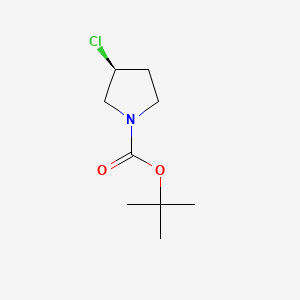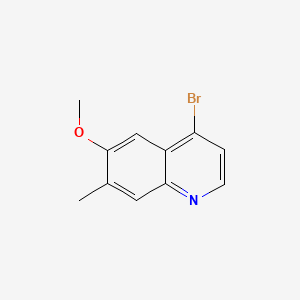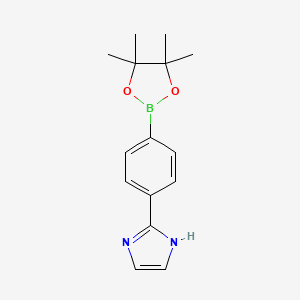
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-imidazol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-imidazole” is a complex organic compound. It contains an imidazole ring, which is a five-membered planar ring of two nitrogen atoms and three carbon atoms, attached to a phenyl group that is further connected to a tetramethyl dioxaborolane group .
Synthesis Analysis
The synthesis of such compounds often involves borylation and sulfonylation reactions . For example, N-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanesulfonamide has been synthesized by the Miyaura borylation and sulfonylation reactions .
Molecular Structure Analysis
The molecular structure of these compounds can be determined using techniques like FT-IR, 1H NMR, and mass spectroscopy . X-ray diffraction and conformational analysis can be used to study the crystal structure . Density functional theory (DFT) can be used to calculate and analyze the electrostatic potential of molecules as well as molecular frontier orbitals for further analysis of physical and chemical properties .
Chemical Reactions Analysis
These compounds can participate in various chemical reactions. For instance, 2,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)terephthalaldehyde serves as a versatile ligand and it is readily employed as a monomer for Suzuki cross-coupling reactions and amination reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds can vary. For example, 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol has a boiling point of 282 °C, a density of 1.05 g/mL at 25 °C, and is insoluble in water .
Wissenschaftliche Forschungsanwendungen
Organische Synthese Zwischenprodukt
Diese Verbindung ist ein organisches Zwischenprodukt mit Borat- und Sulfonamidgruppen, das durch nucleophile und Amidierungsreaktionen synthetisiert werden kann . Es spielt eine bedeutende Rolle in verschiedenen Transformationsprozessen aufgrund seiner hohen Stabilität, geringen Toxizität und hohen Reaktivität .
Arzneimittelsynthese
In der organischen Synthese von Arzneimitteln werden Boronsäureverbindungen wie diese üblicherweise zum Schutz von Diolen verwendet. Sie werden in der asymmetrischen Synthese von Aminosäuren, Diels-Alder- und Suzuki-Kupplungsreaktionen eingesetzt .
Enzyminhibitoren
Boronsäureverbindungen werden üblicherweise als Enzyminhibitoren oder spezifische Liganden-Arzneimittel verwendet. Sie finden Anwendung bei der Behandlung von Tumoren und mikrobiellen Infektionen .
Krebsmedikamente
Neben der Behandlung von Tumoren und mikrobiellen Infektionen können sie auch zur Behandlung von Krebsmedikamenten eingesetzt werden .
Fluoreszierende Sonden
Boronsäureverbindungen können auch als fluoreszierende Sonden zur Identifizierung von Wasserstoffperoxid, Zuckern, Kupfer- und Fluorid-Ionen sowie Katecholaminen verwendet werden .
Stimulus-responsive Arzneistoffträger
Boronsäureesterbindungen werden häufig beim Aufbau von stimulus-responsiven Arzneistoffträgern verwendet, da sie die Vorteile einfacher Konstruktionsbedingungen, guter Biokompatibilität und der Fähigkeit bieten, auf verschiedene Veränderungen der Mikroumgebung wie pH-Wert, Glucose und ATP im Organismus zu reagieren .
Kohlenstoff-Kohlenstoff-Kupplungsreaktionen
In organischen Synthesereaktionen sind Boronsäure-Pinacol-Ester-Verbindungen wichtige Reaktionszwischenprodukte, die viele Anwendungen in Kohlenstoff-Kohlenstoff-Kupplungs- und Kohlenstoff-Hetero-Kupplungsreaktionen haben .
Krebsbehandlung
Aufgrund ihrer einzigartigen Struktur besitzen sie eine gute biologische Aktivität und pharmakologische Wirkung. Sie wurden in der Bor-Neutronen-Einfangtherapie und in Feedback-gesteuerten Arzneimitteltransportpolymeren bei der Krebsbehandlung weit verbreitet eingesetzt .
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Compounds with a similar structure, such as those containing a tetramethyl-1,3,2-dioxaborolane group, are often used in organic synthesis reactions, particularly in borylation reactions .
Mode of Action
The mode of action of this compound is likely related to its ability to participate in borylation reactions. In these reactions, the compound can act as a boron source, allowing for the introduction of a boron atom into organic molecules . This can lead to significant changes in the chemical properties of the target molecule, enabling further reactions or modifications.
Biochemical Pathways
For example, borylated compounds are often used in Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of complex organic molecules .
Result of Action
The result of the compound’s action would depend on the specific context in which it is used. In the context of organic synthesis, the compound’s action could result in the formation of a new molecule with altered chemical properties. For example, in a borylation reaction, the compound could enable the introduction of a boron atom into a target molecule, potentially leading to significant changes in the molecule’s reactivity .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the efficiency of borylation reactions can be affected by factors such as the temperature, the presence of a catalyst, and the solvent used . Additionally, the compound’s stability could be influenced by factors such as temperature, light, and pH.
Eigenschaften
IUPAC Name |
2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-imidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BN2O2/c1-14(2)15(3,4)20-16(19-14)12-7-5-11(6-8-12)13-17-9-10-18-13/h5-10H,1-4H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABLIMXXAJWRGPB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=NC=CN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40732510 |
Source


|
| Record name | 2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40732510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1229584-17-1 |
Source


|
| Record name | 2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40732510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
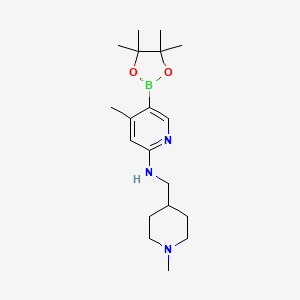
![2,6-Dibromo-4,8-bis(octyloxy)benzo[1,2-b:4,5-b']dithiophene](/img/structure/B567006.png)
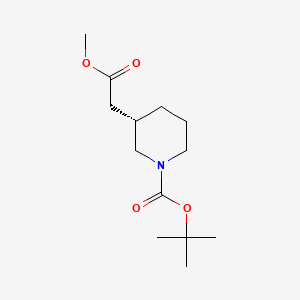
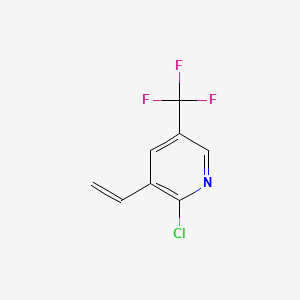
![Tert-butyl 4-[(diaminomethylideneamino)methyl]piperidine-1-carboxylate;hydrochloride](/img/structure/B567011.png)


